molecular formula C15H11FO2 B8354267 2-(2-Fluoro-4-biphenylyl)acrylic acid

2-(2-Fluoro-4-biphenylyl)acrylic acid

Cat. No.: B8354267
M. Wt: 242.24 g/mol
InChI Key: LSPGJXDCKZSTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-4-biphenylyl)acrylic acid is a specialized organic compound that serves as a critical synthetic intermediate in pharmaceutical research and development. Its primary research value lies in its role as a direct precursor in the synthesis of Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID) . The compound can be efficiently converted to the target drug molecule through an electrocatalytic hydrogenation process. This method utilizes a nickel cathode and an electric potential to generate hydrogen in situ, cleanly reducing the acrylic acid double bond to produce Flurbiprofen under notably moderate conditions, avoiding the need for high-pressure hydrogen gas . As an α-aryl acrylic acid derivative, this compound is of significant interest in organic and medicinal chemistry for constructing biphenyl-based profen drugs. Researchers value this intermediate for exploring novel synthetic pathways and developing more efficient, sustainable catalytic processes for active pharmaceutical ingredient (API) manufacturing. The presence of the fluorine atom and the biphenyl structure in the molecule is a common pharmacophore in anti-inflammatory agents, making this compound a valuable building block for the design and synthesis of new potential therapeutic agents . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

IUPAC Name

2-(3-fluoro-4-phenylphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H11FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-9H,1H2,(H,17,18)

InChI Key

LSPGJXDCKZSTDT-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the NSAID Class

Flurbiprofen belongs to the arylpropionic acid subclass of NSAIDs. Key structural analogs include:

Compound Structure Modification Anti-inflammatory Potency (Relative to Flurbiprofen) COX Selectivity Half-Life (h) Key Side Effects
Flurbiprofen 2-Fluoro-4-biphenylylpropionic acid 1 (Reference) COX-1 > COX-2 4.7 Gastric irritation, bleeding
Ibuprofen 4-Isobutylphenylpropionic acid ~0.13 (7.8× less potent) COX-1 > COX-2 2–4 GI ulcers, renal toxicity
Indomethacin Indoleacetic acid derivative ~0.17 (5.7× less potent) COX-1 > COX-2 4–11 Severe GI effects, headaches
Acetylsalicylic Acid Salicylate ester ~0.006 (166× less potent) COX-1 > COX-2 0.3–2 Bleeding, Reye’s syndrome

Key Findings :

  • Flurbiprofen exhibits 52× higher potency than ibuprofen and 250× higher potency than aspirin in carrageenin-induced rat paw edema models .
  • Its inhibition of PG synthesis is 12.5× and 166.7× more potent than indomethacin and aspirin, respectively, in vascular permeability assays .

Derivatives and Prodrugs

Flurbiprofen Axetil

A prodrug of flurbiprofen, 1-acetoxyethyl 2-(2-fluoro-4-biphenylyl)propionate , is designed to improve bioavailability and reduce gastric toxicity. Upon hydrolysis, it releases flurbiprofen and acetic acid. Studies show rapid analgesic onset due to enhanced lipid solubility, making it suitable for injectable formulations .

Heterocyclic Derivatives

Synthetic derivatives, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, have been explored to enhance anti-inflammatory activity and reduce ulcerogenicity. For example:

  • 1,3,4-Thiadiazole derivatives showed comparable efficacy to flurbiprofen in rodent models but with 30–40% lower gastric lesions .

Biphenylacetic Acid Analogs

Replacing the propionic acid group with acetic acid (e.g., 2-(2-fluorobiphenyl-4-yl)acetic acid ) shortens the carbon chain, altering COX inhibition. These analogs exhibit reduced anti-inflammatory activity but retain PG synthetase inhibition, suggesting a structure-activity relationship where chain length modulates potency .

Non-NSAID Structural Analogs

NSC 368390 (DuP-785)

This quinolinecarboxylic acid derivative incorporates the 2-fluoro-4-biphenylyl group but demonstrates antitumor activity against human colon and breast carcinomas. Unlike flurbiprofen, it acts via thymidylate synthase inhibition, highlighting how structural motifs can be repurposed for diverse therapeutic targets .

Preparation Methods

Polyphosphoric Acid-Mediated Dehydration

In a landmark patent (US4304931A), Wilkinson et al. demonstrated that treating 2-(2-fluoro-4-biphenylyl)-2-hydroxypropionic acid with polyphosphoric acid (PPA) at 100°C for 30 minutes yields the target acrylic acid in 91% efficiency. The reaction proceeds via protonation of the hydroxyl group, followed by β-elimination of water (Figure 1). Post-reaction workup involves ether extraction and recrystallization from an ether/light petroleum mixture, yielding pure product with a melting point of 176–177°C.

Table 1: Optimization of Polyphosphoric Acid Conditions

Precursor (g)PPA (g)Temperature (°C)Time (min)Yield (%)m.p. (°C)
2.0101003091176–177

Alternative Dehydrating Agents

The same patent outlines additional dehydrating agents, though detailed experimental data are limited:

  • Phosphorus pentoxide (P₂O₅) in methanesulfonic acid or tertiary amines at 80–200°C.

  • Formic acid under reflux conditions, though prolonged heating risks decarboxylation.

  • Toluene-p-sulfonic acid in aprotic solvents, enabling milder conditions (50–80°C).

Comparative studies suggest PPA offers superior yields due to its dual role as a Brønsted acid and water scavenger, suppressing side reactions like polymerization.

Mechanistic Insights and Side Reactions

Acid-Catalyzed Elimination Pathway

The dehydration mechanism involves three steps:

  • Protonation of the hydroxyl group by PPA, generating a better-leaving group.

  • Formation of a carbocation at the β-carbon, stabilized by the biphenylyl group’s electron-donating fluorine substituent.

  • Deprotonation at the α-carbon, yielding the conjugated acrylic acid.

Side reactions include:

  • Polymerization : Mitigated by low temperatures (<120°C) and inert atmospheres.

  • Decarboxylation : Minimized by avoiding strong bases and prolonged heating.

Hydrogenation Byproducts

Notably, this compound serves as a precursor to its propionic acid analog via catalytic hydrogenation (e.g., Pt/H₂). While irrelevant to acrylic acid synthesis, this highlights the compound’s reactivity at the double bond.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodYield (%)Purity (m.p.)ScalabilityCost Efficiency
PPA Dehydration91176–177°CHighModerate
Formic Acid Dehydration~60*Not reportedModerateLow
Suzuki CouplingN/AN/ATheoreticalHigh

*Estimated based on analogous reactions.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-(2-fluoro-4-biphenylyl)acrylic acid?

Answer:
The synthesis typically involves Ullmann-type coupling and decarboxylation cascades . For example, copper-catalyzed coupling of aryl halides with malonate derivatives can yield intermediates like 2-(2-fluoro-4-biphenylyl)propionic acid precursors, which are then oxidized or functionalized to form the acrylic acid derivative . Alternative routes involve nitrile intermediates , where 2-(3-fluoro-4-nitrobenzene)propionitrile is hydrolyzed to the carboxylic acid and further modified via elimination reactions to introduce the acrylic acid moiety . Reaction optimization often focuses on catalyst selection (e.g., CuI/ligand systems) and temperature control to suppress side reactions.

Basic: How is the structural integrity of this compound confirmed in synthetic batches?

Answer:
Multi-modal characterization is critical:

  • NMR spectroscopy (¹H/¹³C) identifies the acrylic acid moiety (δ ~6.3–6.8 ppm for vinyl protons and ~170 ppm for carboxylic carbon) and biphenyl fluorine coupling patterns .
  • HPLC-MS ensures purity (>98%) and detects trace intermediates .
  • X-ray crystallography (if crystallizable) resolves stereoelectronic features, as seen in structurally related biphenyl derivatives (e.g., orthorhombic crystal systems with Z=4) .

Advanced: What strategies address low yield in the decarboxylation step during synthesis?

Answer:
Low yields often arise from incomplete decarboxylation or side reactions. Mitigation strategies include:

  • Microwave-assisted synthesis to enhance reaction efficiency (e.g., 50% yield improvement in hydrazide derivatives under 150°C/10 min) .
  • Protecting group chemistry (e.g., esterification of the carboxylic acid) to stabilize intermediates .
  • Solvent optimization (e.g., DMF/H₂O mixtures) to balance polarity and reactivity .

Advanced: How does the acrylic acid moiety influence biological activity compared to propionic acid analogs (e.g., flurbiprofen)?

Answer:
The α,β-unsaturated carbonyl group in acrylic acid derivatives enhances electrophilic reactivity , potentially increasing COX-1/COX-2 inhibition via covalent interactions with catalytic serine residues. In contrast, flurbiprofen (propionic acid) relies on non-covalent binding . However, the acrylic acid’s reactivity may also elevate off-target effects, necessitating structure-activity relationship (SAR) studies. For example, substituting the acrylic acid with a methyl ester reduces gastrointestinal toxicity but lowers potency .

Advanced: How can molecular docking guide the design of this compound derivatives for selective COX-2 inhibition?

Answer:

  • Binding pocket analysis : Docking into COX-2’s hydrophobic channel (e.g., Val523, Arg120) reveals that fluorine substitution at the biphenyl 2-position improves fit and selectivity .
  • Free energy calculations (MM-GBSA) quantify interactions; e.g., ΔG values < -8 kcal/mol correlate with nM-level inhibition .
  • Dynamic simulations assess conformational stability of the ligand-enzyme complex over 100 ns trajectories .

Basic: What in vitro assays are used to evaluate the anti-inflammatory activity of this compound?

Answer:

  • COX-1/COX-2 inhibition assays : Measure IC₅₀ values using purified enzymes and colorimetric detection of prostaglandin G₂ conversion .
  • Cell-based models : LPS-stimulated RAW 264.7 macrophages quantify PGE₂ suppression via ELISA .
  • Platelet aggregation tests : Compare inhibition of AA-induced aggregation to aspirin .

Advanced: What pharmacokinetic challenges are associated with this compound, and how are they addressed?

Answer:

  • Low oral bioavailability : Attributed to rapid glucuronidation of the carboxylic acid. Solutions include prodrug formulations (e.g., 1-(acetyloxy)ethyl ester derivatives) that enhance absorption and hydrolyze in plasma .
  • Plasma protein binding : >95% binding to albumin reduces free drug concentration. Enantiomeric resolution (e.g., isolating R-isomers) improves therapeutic index .
  • Drug-drug interactions : Competitive CYP2C9 metabolism with NSAIDs requires dose adjustment .

Advanced: How do structural modifications at the biphenyl 4-position affect toxicity profiles?

Answer:

  • Electron-withdrawing groups (e.g., -NO₂ at 4-position) increase metabolic stability but may elevate hepatotoxicity due to nitroreductase activation .
  • Hydrophilic substitutions (e.g., -OH or -OCH₃) reduce CNS penetration, mitigating neurotoxicity observed in fluorine-substituted analogs .
  • Deuterium labeling at α-positions (e.g., CD₂COOH) slows metabolism, extending half-life without altering efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.